Pentaerythritol dioleate
Overview
Description
Pentaerythritol dioleate is a diester compound formed from pentaerythritol (also known as pentaerythrite) and oleic acid (cis-9-octadecenoic acid) . It is used in cosmetic formulations as an emollient, which makes the skin smooth and supple . The molecular formula of Pentaerythritol dioleate is C41H76O6 .
Synthesis Analysis
The synthesis of pentaerythrite dioleate is carried out by taking pentaerythrite dioleate and oleic acid as raw materials. The reaction involves dewatering condensation under the action of a solid non-acid catalyst. The final product, pentaerythrite dioleate, is obtained in a proportion of pentaerythrite to oleic acid of 1:2.0-2.2 mol .Molecular Structure Analysis
The molecular structure of Pentaerythritol dioleate is represented by the formula C41H76O6. It has an average mass of 665.039 Da and a monoisotopic mass of 664.564209 Da .Chemical Reactions Analysis
Pentaerythritol dioleate is a versatile substrate for the synthesis of many polyfunctionalized products due to the presence of the neopentane core and one hydroxyl group in each of the four terminal carbons .Physical And Chemical Properties Analysis
Pentaerythritol dioleate is a colorless to white, crystalline, odorless powder . The presence of the neopentane core and four terminal hydroxyl groups makes it a versatile substrate for the synthesis of polyfunctionalized compounds .Scientific Research Applications
Pentaerythritol Tetranitrate and Cardiovascular Health
Pentaerythritol tetranitrate has been studied for its impact on blood pressure and cardiovascular health. In a study on spontaneously hypertensive rats, maternal treatment with pentaerythritol tetranitrate showed a persistent reduction in blood pressure in female offspring, suggesting potential benefits for cardiovascular health in humans (Wu et al., 2015).
Another study reported that oral pentaerythritol tetranitrate produced sustained beneficial hemodynamic effects in patients with cardiac failure and angina pectoris, indicating its potential use in managing these conditions (Amsterdam et al., 1980).
Vasoprotective Properties
Research indicates that pentaerythritol tetranitrate possesses vasoprotective activities, potentially reducing vascular oxidant stress through an NO-dependent pathway. This could contribute to its protective role in conditions like atherosclerosis (Kojda et al., 1998).
A study demonstrated that pentaerythritol tetranitrate, through the induction of the antioxidant enzyme heme oxygenase-1, can improve vascular oxidative stress and dysfunction caused by angiotensin II, highlighting its antioxidant properties (Schuhmacher et al., 2010).
Applications in Polymer and Material Sciences
Pentaerythritol has been incorporated into intumescent polypropylene/flax blends, demonstrating efficacy in improving fire retardance performance of polyolefin/flax composites, which is valuable in material science and safety applications (Bras et al., 2005).
The use of pentaerythritol monooleate in calcium/zinc thermal stabilizers for PVC processing shows improved processability and thermal stability, indicating its potential application in industrial polymer processing (Wang Xu, 2012).
Thermal Energy Storage Applications
- Pentaerythritol, when combined with alumina nanoparticles, has been studied for thermal energy storage applications. The mixture showed good thermal and chemical stability, along with negligible changes in specific heat and thermal conductivity values, suggesting its utility in energy storage systems (VenkitarajK et al., 2017).
Safety And Hazards
When handling Pentaerythritol dioleate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Pentaerythritol dioleate has potential applications in biomedical research and as advanced functional materials. For instance, a series of twelve glycoconjugates were synthesized and characterized to obtain effective supramolecular gelators. These glycoconjugates are mono-, di-, tri-, and tetra-functionalized pentaerythritol derivatives synthesized by using copper(I) catalyzed azide alkyne cycloaddition reactions (CuAACs) .
properties
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H76O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,42-43H,3-16,21-38H2,1-2H3/b19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXXCOMGRRCAGN-CLFAGFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H76O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Pentol | |
CAS RN |
25151-96-6 | |
Record name | 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] di-(9Z)-9-octadecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25151-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecenoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediylester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025151966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-bis(hydroxymethyl)-1,3-propanediyl dioleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL DIOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z47CC098O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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